![molecular formula C16H35NO3 B14148292 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol CAS No. 4193-38-8](/img/structure/B14148292.png)
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is a chemical compound with the molecular formula C16H35NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound features a dodecanol backbone with bis(2-hydroxyethyl)amino groups, making it a versatile molecule in both organic synthesis and applied sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol can be synthesized through the reaction of dodecanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in organic synthesis and as a stabilizer for emulsions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-hydroxyethylamino)dodecan-2-ol
- Dodecanamide, N,N-bis(2-hydroxyethyl)-
Uniqueness
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol stands out due to its unique combination of a long hydrophobic dodecanol chain and hydrophilic bis(2-hydroxyethyl)amino groups. This dual nature makes it highly effective as a surfactant and solubilizing agent, offering advantages over similar compounds in terms of stability and efficiency in various applications.
Propriétés
Numéro CAS |
4193-38-8 |
|---|---|
Formule moléculaire |
C16H35NO3 |
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-16(20)15-17(11-13-18)12-14-19/h16,18-20H,2-15H2,1H3 |
Clé InChI |
UVEXVMUTHAZSNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
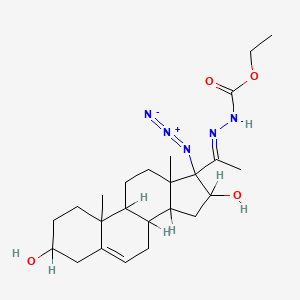
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
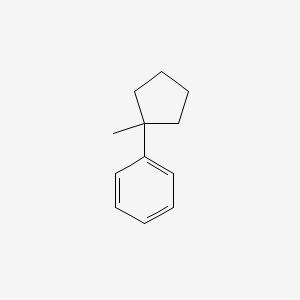
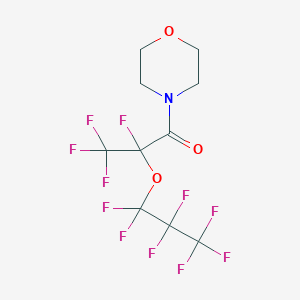
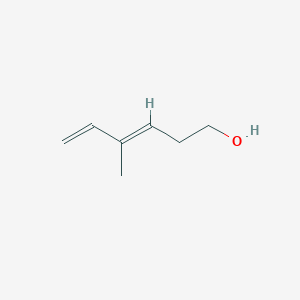
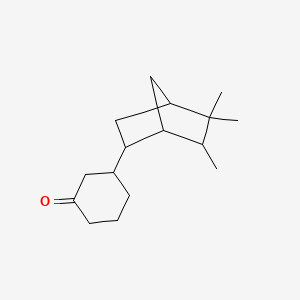
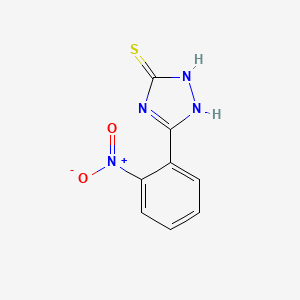
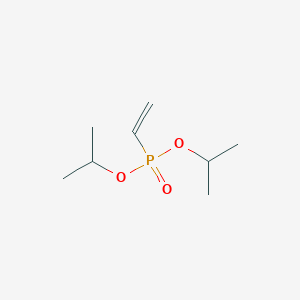
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
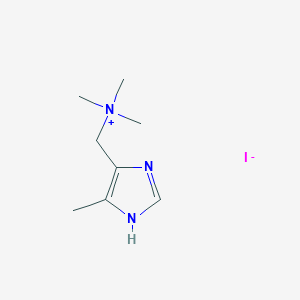
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
